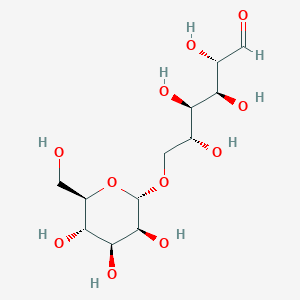

6-O-(a-D-Mannopyranosyl)-D-mannose

Description

Nomenclature and Systematics of α-Mannobiose Derivatives

The systematic name for this compound is 6-O-(α-D-Mannopyranosyl)-D-mannose. According to IUPAC nomenclature rules for disaccharides, this name provides specific information about its structure. qmul.ac.uk The "6-O-" prefix indicates that the glycosidic bond involves the oxygen atom attached to carbon 6 of one of the mannose units. The term "(α-D-Mannopyranosyl)" identifies the first mannose unit, specifying its anomeric configuration (α), its stereochemistry (D), and its ring form (pyranose, a six-membered ring). The final part of the name, "-D-mannose," denotes the second mannose unit. youtube.com

This compound is also commonly referred to by several synonyms, including α-1,6-Mannobiose, which is a shorthand that quickly communicates the key structural features: an alpha linkage connecting carbons 1 and 6 of the two mannose units. guidechem.comchemicalbook.com Other synonyms include 6-O-a-D-Mannopyranosyl-d-mannopyrannose and a-D-Man-[1-6]D-man. guidechem.comusbio.net

The Chemical Abstracts Service (CAS) has assigned the number 6614-35-3 to this specific compound, providing a unique identifier for use in databases and scientific literature. guidechem.comchemicalbook.comguidechem.comdextrauk.com

Below is a table summarizing the nomenclature and key identifiers for 6-O-(α-D-Mannopyranosyl)-D-mannose.

| Identifier Type | Identifier |

| Systematic Name | 6-O-(α-D-Mannopyranosyl)-D-mannose |

| Common Synonyms | α-1,6-Mannobiose, a-D-Man-[1-6]D-man |

| CAS Number | 6614-35-3 |

| Molecular Formula | C12H22O11 |

| Molecular Weight | 342.3 g/mol |

Fundamental Glycosidic Linkage Characteristics: The α-1,6 Configuration

The defining feature of 6-O-(α-D-Mannopyranosyl)-D-mannose is the α-1,6-glycosidic bond that connects the two mannose units. varsitytutors.comaklectures.com This type of covalent bond is formed between the anomeric carbon (C1) of the first mannose residue in its α-configuration and the hydroxyl group on carbon 6 of the second mannose residue. varsitytutors.comjackwestin.com

The "α" designation refers to the stereochemistry at the anomeric carbon of the first mannose unit. In the α-configuration, the substituent at the anomeric carbon is on the opposite side of the ring from the CH2OH group. varsitytutors.com The "1,6" specifies that the linkage is between carbon 1 of the first mannose and carbon 6 of the second. jackwestin.com

Research has shown that the type and position of glycosidic bonds, such as the α-1,6 linkage, can influence the digestibility and metabolic effects of carbohydrates. nih.gov While α-1,4 glycosidic bonds are readily hydrolyzed by digestive enzymes, α-1,6 linkages are often hydrolyzed more slowly. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+/m1/s1 |

InChI Key |

AYRXSINWFIIFAE-JGLDSSSWSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Structural Characterization of 6 O α D Mannopyranosyl D Mannose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound, including the connectivity of atoms and their spatial arrangement. For 6-O-(α-D-mannopyranosyl)-D-mannose, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its identity and the nature of the glycosidic linkage.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms within a molecule. In the context of 6-O-(α-D-mannopyranosyl)-D-mannose, the chemical shifts of the anomeric protons are particularly diagnostic. The anomeric proton of the non-reducing mannose unit, designated as Man(A), and the reducing mannose unit, Man(B), exhibit distinct signals that confirm the α-configuration of the glycosidic linkage.

Studies have reported the ¹H NMR chemical shifts for similar mannose-containing oligosaccharides, which can be used as a reference for the analysis of 6-O-(α-D-mannopyranosyl)-D-mannose. nih.gov The chemical shifts are influenced by the solvent used and the presence of other functional groups.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Mannose Residues

| Proton | Man(A) (Non-reducing) | Man(B) (Reducing) |

| H-1 | ~5.1-5.4 | ~4.8-5.2 |

| H-2 | ~4.0-4.2 | ~3.9-4.1 |

| H-3 | ~3.8-4.0 | ~3.7-3.9 |

| H-4 | ~3.6-3.8 | ~3.6-3.8 |

| H-5 | ~3.7-3.9 | ~3.5-3.7 |

| H-6a | ~3.7-3.9 | ~3.9-4.1 |

| H-6b | ~3.6-3.8 | ~3.7-3.9 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly the anomeric carbons and the carbon involved in the glycosidic linkage (C-6 of the reducing mannose), are crucial for structural confirmation. The downfield shift of the C-6 carbon of the reducing mannose unit is a key indicator of the (1→6) linkage.

The anomeric carbon signals are typically found in the region of 95-105 ppm. The α-configuration of the anomeric carbon is generally associated with a specific chemical shift range, which helps in its assignment.

Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for Mannose Residues

| Carbon | Man(A) (Non-reducing) | Man(B) (Reducing) |

| C-1 | ~100-103 | ~93-95 |

| C-2 | ~70-73 | ~71-74 |

| C-3 | ~70-73 | ~71-74 |

| C-4 | ~67-70 | ~67-70 |

| C-5 | ~73-76 | ~72-75 |

| C-6 | ~61-64 | ~66-69 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

Mass Spectrometry (MS) for Compositional and Linkage Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of 6-O-(α-D-mannopyranosyl)-D-mannose and provides valuable information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact biomolecules like oligosaccharides. In ESI-MS, the disaccharide is typically observed as a sodiated adduct [M+Na]⁺ or a potassiated adduct [M+K]⁺. This analysis confirms the molecular weight of the compound and, consequently, its elemental composition. For 6-O-(α-D-mannopyranosyl)-D-mannose (C₁₂H₂₂O₁₁), the expected monoisotopic mass is 342.1162 g/mol .

Collision-Induced Dissociation (CID) and Energy-Resolved Mass Spectrometry (ERMS) for Linkage Stability

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry where ions are fragmented through collisions with neutral gas molecules. The resulting fragmentation patterns provide insights into the structure and linkage of the oligosaccharide. The stability of the glycosidic bond can be assessed using Energy-Resolved Mass Spectrometry (ERMS), where the collision energy is varied.

Studies on the CID of sodiated mannose have shown that the major dissociation pathways include cross-ring cleavages and dehydration. The relative abundance of fragment ions can provide information about the anomeric configuration. rsc.org For instance, the dehydration barrier heights are generally lower for cis anomers compared to trans anomers. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and then fragmenting it to produce product ions. This technique is highly effective for sequencing oligosaccharides and determining linkage positions.

In the MS/MS spectrum of 6-O-(α-D-mannopyranosyl)-D-mannose, characteristic fragment ions are observed. These include B- and Y-type ions resulting from glycosidic bond cleavage, and cross-ring cleavage ions (A- and X-type). The presence of specific fragment ions, such as those corresponding to the loss of the non-reducing mannose unit, confirms the disaccharide nature. Furthermore, specific cross-ring cleavages, like ⁰,²A ions, can provide evidence for the 1→6 linkage. nih.govbohrium.com High-energy CID has been shown to be particularly useful in determining the location of substituents in mannosyl oligosaccharides. nih.govacs.org

Interactive Table: Common Fragment Ions in MS/MS of Mannobiose

| Ion Type | Description |

| B-ion | Fragment containing the non-reducing end |

| Y-ion | Fragment containing the reducing end |

| A-type ion | Cross-ring cleavage fragment containing the reducing end |

| X-type ion | Cross-ring cleavage fragment containing the non-reducing end |

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the characterization of complex carbohydrate structures, including disaccharides like 6-O-(α-D-Mannopyranosyl)-D-mannose. nih.gov This method separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.govnih.gov This additional dimension of separation is particularly advantageous for distinguishing between isomeric and even isobaric carbohydrate structures, which are common challenges in glycoanalysis. nih.govnih.govmpg.de

The fundamental principle of IM-MS involves introducing ionized analytes into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their velocity, or mobility, is influenced by the frequency and force of collisions with the buffer gas molecules. Compact, tightly folded ions experience fewer collisions and travel faster than extended, more open structures. This differential drift time allows for the separation of isomers that cannot be resolved by mass spectrometry alone. mpg.de The measured drift time can be used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physical parameter that provides insight into its three-dimensional structure in the gas phase. rsc.orgnih.gov

For 6-O-(α-D-Mannopyranosyl)-D-mannose, IM-MS can be utilized to:

Differentiate it from other mannose disaccharide isomers: Disaccharides with different linkage positions (e.g., α-1,2, α-1,3, α-1,4) or anomeric configurations (α or β) will exhibit distinct CCS values due to their unique three-dimensional shapes. nih.gov

Provide structural information: The experimentally determined CCS value can be compared with theoretical values calculated for candidate structures, aiding in the conformational analysis of the glycosidic linkage.

Enhance analytical sensitivity and specificity: By separating the target disaccharide from co-eluting species and chemical noise, IM-MS can significantly improve the signal-to-noise ratio in complex samples. nih.gov

Recent studies have demonstrated the utility of IM-MS for the analysis of various disaccharides. For instance, traveling wave ion mobility mass spectrometry (TWIMS) has successfully achieved partial mobility separation of isomeric disaccharide ions differing in linkage and anomeric configuration. nih.gov Trapped ion mobility-mass spectrometry (TIM-MS) is another variant that has been employed for the rapid separation of isomeric glycosaminoglycan (GAG) disaccharides, reducing analysis times from hours to minutes. nih.govmpg.deglycopedia.eu While direct analysis is possible, derivatization of disaccharides can sometimes be employed to improve ionization efficiency and achieve better separation of isomers in the gas phase. rsc.org

| IM-MS Technique | Principle of Separation | Application for 6-O-(α-D-Mannopyranosyl)-D-mannose | Key Parameter Measured |

|---|---|---|---|

| Drift Tube Ion Mobility Spectrometry (DTIMS) | Separation based on ion drift time through a gas-filled tube under a uniform electric field. | Provides baseline separation of isomers and accurate CCS measurements. nih.gov | Collision Cross Section (CCS) |

| Traveling Wave Ion Mobility Spectrometry (TWIMS) | Ions are propelled through the gas by a series of voltage waves. | High-throughput analysis and separation of isomeric disaccharides. nih.gov | Arrival Time Distribution (ATD) |

| Trapped Ion Mobility Spectrometry (TIMS) | Ions are trapped and separated in a gas stream by a counteracting electric field. | High-resolution separation of isomers, suitable for complex mixtures. mpg.deglycopedia.eu | Mobility (1/K₀) |

Chromatographic and Electrophoretic Methodologies for Disaccharide Analysis

A variety of chromatographic and electrophoretic techniques are instrumental in the separation, identification, and quantification of disaccharides such as 6-O-(α-D-Mannopyranosyl)-D-mannose. The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and whether structural elucidation or routine quantification is the primary goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including disaccharides. researchgate.netwaters.com The separation of 6-O-(α-D-Mannopyranosyl)-D-mannose can be achieved using various HPLC modes, primarily differentiated by the nature of the stationary phase and mobile phase.

Common HPLC approaches for disaccharide analysis include:

Normal-Phase Chromatography (NPC): This mode uses a polar stationary phase (e.g., silica (B1680970) or aminopropyl-bonded silica) and a non-polar mobile phase. While effective for some carbohydrate separations, it can suffer from long equilibration times and issues with water content in the mobile phase.

Reversed-Phase Chromatography (RPC): Although less common for underivatized carbohydrates due to their high polarity, RPC can be used after derivatization with a hydrophobic tag. This approach is often coupled with mass spectrometry.

Ion-Exchange Chromatography: This is a powerful technique for charged carbohydrates, but can also be applied to neutral sugars under specific conditions, as will be discussed in the HPAEC-PAD section.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is generally more suited for the analysis of larger oligosaccharides and polysaccharides rather than for resolving disaccharide isomers.

A significant advancement in the HPLC analysis of polar compounds is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which is discussed in detail in section 2.3.3. For detection, a Refractive Index (RI) detector can be used for simple mixtures, but it has limited sensitivity and is not compatible with gradient elution. researchgate.net Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for the determination of molecular weight and fragmentation patterns that aid in structural identification. nih.gov

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Detection Method | Suitability for 6-O-(α-D-Mannopyranosyl)-D-mannose |

|---|---|---|---|---|

| Normal-Phase (NP) | Amino-propyl | Acetonitrile/Water | RI, ELSD, MS | Good for separating underivatized sugars. |

| Reversed-Phase (RP) | C18 | Water/Acetonitrile/Methanol | UV (with derivatization), MS | Requires derivatization to increase hydrophobicity. |

| HILIC | Amide, Diol, Zwitterionic | Acetonitrile/Water with buffer | ELSD, MS | Excellent for separating polar isomers. mdpi.communi.cz |

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a high-resolution analytical technique that can be used for the detailed structural analysis of carbohydrates. nih.gov However, because disaccharides like 6-O-(α-D-Mannopyranosyl)-D-mannose are non-volatile due to their numerous hydroxyl groups, they cannot be analyzed directly by GC. masonaco.org A crucial prerequisite is a chemical derivatization step to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. nih.govmasonaco.org

Common derivatization procedures for carbohydrates include:

Silylation: This is one of the most common methods, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS). restek.com

Acetylation: This involves the conversion of hydroxyl groups to acetate (B1210297) esters using reagents like acetic anhydride (B1165640). The alditol acetate method, which involves a reduction step followed by acetylation, is often preferred as it prevents the formation of multiple anomeric peaks. restek.com

Oximation: To prevent the formation of multiple peaks due to tautomerism (the existence of α and β anomers and ring forms), an oximation step with a reagent like hydroxylamine (B1172632) hydrochloride is often performed prior to silylation or acetylation. restek.com This converts the open-chain aldehyde or ketone form into a stable oxime.

Once derivatized, the volatile sugar derivative is separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components then enter the mass spectrometer, where they are ionized (usually by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be used for identification by comparison with spectral libraries. The fragmentation pattern can also provide information about the linkage position and stereochemistry of the disaccharide.

| Derivatization Method | Reagents | Advantage | Disadvantage |

|---|---|---|---|

| Trimethylsilylation (with oximation) | Hydroxylamine hydrochloride, followed by BSTFA or HMDS/TMCS | Produces volatile derivatives with good chromatographic properties. restek.com | Can produce multiple derivative peaks if oximation is incomplete. |

| Alditol Acetates | Sodium borohydride, followed by acetic anhydride | Yields a single peak per sugar, simplifying the chromatogram. restek.com | The initial reduction step destroys the anomeric center. |

| Trifluoroacetylation (TFA) | Trifluoroacetic anhydride (TFAA) | Highly volatile derivatives, good for separating complex mixtures. | Derivatives can be less stable than TMS or acetylated counterparts. |

Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that has become increasingly popular for the analysis of highly polar compounds like carbohydrates. nih.govwaters.com It provides an excellent alternative and orthogonal separation mechanism to reversed-phase chromatography. nih.gov For a polar analyte such as 6-O-(α-D-Mannopyranosyl)-D-mannose, HILIC is a particularly powerful technique, especially when coupled with mass spectrometry (HILIC-MS).

The HILIC separation mechanism involves a hydrophilic stationary phase (e.g., amide, diol, or zwitterionic-functionalized silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water content in a gradient. nih.gov

Key advantages of HILIC-MS for the analysis of 6-O-(α-D-Mannopyranosyl)-D-mannose include:

Excellent retention and resolution: HILIC provides strong retention for polar disaccharides that are poorly retained in reversed-phase systems. This allows for the effective separation of isomers with subtle structural differences. mdpi.comresearchgate.net

Compatibility with ESI-MS: The high organic content of the mobile phase is ideal for electrospray ionization (ESI), leading to efficient desolvation and enhanced ionization, which often results in improved sensitivity in the mass spectrometer. nih.gov

Isomer separation: HILIC has demonstrated the ability to separate various carbohydrate isomers, including epimers (e.g., glucose and galactose) and disaccharides with different linkage positions. nih.govresearchgate.net

Recent studies have highlighted the effectiveness of HILIC-MS for glycan analysis, including the separation of isomeric N-glycans in clinical samples and the quantification of monosaccharides and disaccharides in complex matrices. nih.govnih.gov

| HILIC Stationary Phase | Typical Mobile Phase | Key Features | Reference |

|---|---|---|---|

| Amide-bonded | Acetonitrile/Ammonium (B1175870) Acetate Buffer | Good selectivity for neutral and acidic glycans. | nih.gov |

| Diol-bonded | Acetonitrile/Water | Less retentive than amide, useful for highly polar analytes. | mdpi.com |

| Zwitterionic (e.g., ZIC-HILIC) | Acetonitrile/Ammonium Formate Buffer | Offers unique selectivity through both hydrophilic and electrostatic interactions. | muni.cz |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization. creative-biolabs.comchromatographyonline.com It is widely regarded as a benchmark technique for the analysis of mono-, oligo-, and polysaccharides, including the quantitative analysis of 6-O-(α-D-Mannopyranosyl)-D-mannose. nih.gov

The principle of HPAEC is based on the weak acidic nature of the hydroxyl groups of carbohydrates (pKa ≈ 12-14). At high pH (typically pH > 12), these hydroxyl groups become partially or fully deprotonated, forming oxyanions. These negatively charged carbohydrate anions can then be separated on a strong anion-exchange column, usually a pellicular resin functionalized with quaternary ammonium groups. youtube.com Elution is typically achieved by increasing the concentration of a competing anion, such as hydroxide (B78521) or acetate, in the mobile phase. researchgate.net

The separated carbohydrates are detected by Pulsed Amperometric Detection (PAD). In the PAD cell, a series of potential pulses are applied to a gold working electrode. The first potential is applied to oxidize the carbohydrate at the electrode surface, generating a current that is proportional to its concentration. Subsequent potential pulses are applied to clean and reactivate the electrode surface, allowing for sensitive and reproducible detection over time. youtube.com

Advantages of HPAEC-PAD for the analysis of 6-O-(α-D-Mannopyranosyl)-D-mannose include:

Direct detection: No derivatization is required, which simplifies sample preparation and avoids potential side reactions. chromatographyonline.com

High sensitivity and selectivity: The technique can detect carbohydrates at picomole levels and can resolve closely related structures, including positional isomers of disaccharides. chromatographyonline.comnih.gov

Broad applicability: HPAEC-PAD can be used to analyze a wide range of carbohydrates, from monosaccharides to complex oligosaccharides. creative-biolabs.com

This method has been successfully applied to the analysis of carbohydrates in a wide variety of samples, including glycoproteins, foods, and beverages. creative-biolabs.comnih.govresearchgate.net

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | CarboPac series (e.g., PA1, PA10, PA20, PA100, PA200) | Anion-exchange separation of carbohydrates. | researchgate.netnih.gov |

| Mobile Phase | High pH solution (e.g., Sodium Hydroxide) with a salt gradient (e.g., Sodium Acetate) | To create anionic forms of carbohydrates and elute them from the column. | nih.govresearchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) with a gold electrode | Sensitive and direct electrochemical detection of underivatized carbohydrates. | chromatographyonline.comyoutube.com |

Crystallographic Insights into Related Mannosidic Linkages and Mannosidase Active Sites

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information that is crucial for understanding the precise conformation of the α-1,6-mannosidic linkage in 6-O-(α-D-Mannopyranosyl)-D-mannose and how this disaccharide is recognized and processed by enzymes. By studying the crystal structures of mannosidases in complex with their substrates, substrate analogs, or inhibitors, detailed insights into the molecular interactions within the enzyme's active site can be obtained.

Several glycoside hydrolase (GH) families contain enzymes capable of cleaving α-1,6-mannosidic bonds. The crystal structures of these enzymes have revealed key architectural features and conserved amino acid residues that are essential for substrate binding and catalysis. For instance, studies on endo-α-1,6-mannanases have provided a basis for understanding the recognition of the mannan (B1593421) backbone. wikipedia.org

More specifically, the structural analysis of exo-α1,6-mannosidases, which cleave terminal α-1,6-linked mannose residues, is highly relevant. For example, the crystal structure of an exo-α1,6-mannosidase from the GH125 family has been solved in complex with α1,6-mannobiose (another name for 6-O-(α-D-mannopyranosyl)-D-mannose). These structures reveal how the enzyme accommodates the two mannose units in its active site. Key interactions typically involve:

Hydrogen bonding: The hydroxyl groups of both the non-reducing and reducing mannose units form a network of hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln, Arg, Tyr) in the enzyme's active site.

Hydrophobic interactions: Aromatic residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) often provide a "platform" for the pyranose rings to stack against, through CH-π interactions. This is particularly important for positioning the substrate correctly for catalysis. nih.gov

Catalytic residues: A pair of acidic residues, typically Aspartate or Glutamate, are positioned to act as a general acid and a nucleophile/general base to catalyze the hydrolysis of the glycosidic bond.

The conformation of the mannose rings and the torsion angles (phi, ψ) of the α-1,6-glycosidic linkage observed in these crystal structures provide valuable data that can be correlated with findings from other techniques like NMR spectroscopy and molecular dynamics simulations. nih.gov These crystallographic studies are fundamental to understanding the biological processing of N-linked glycans and the development of specific inhibitors for mannosidases implicated in various diseases.

| Enzyme/Protein | Glycoside Hydrolase Family | Ligand | Key Active Site Residues Involved in Ligand Binding | PDB ID |

|---|---|---|---|---|

| endo-β-1,4-mannanase (CrMan26A) | GH26 | Mannopentaose (B12321251) | Tyr195, Trp234 | 5XG2 |

| endo-α-1,2-mannosidase (MANEA) | GH99 | GlcIFG (inhibitor) | Tyr189 | 6S85 |

| Exo-β-1,4-mannosidase (Op5Man5) | GH5 | Mannotriose (docked) | Trp103, Asp196, Trp247 | 6HBN |

X-ray Crystal Structures of Glycoside Hydrolases Affecting Mannosidic Linkages

Glycoside hydrolase family 76 (GH76) consists of endo-acting α-1,6-mannanases that specifically hydrolyze the α-1,6-linkages within mannan polymers. cazypedia.orgwikipedia.org These enzymes are found in bacteria and fungi and play a significant role in the degradation of complex carbohydrates, such as the mannoproteins in fungal cell walls. cazypedia.org Structural studies have revealed that GH76 enzymes typically adopt a classic (α/α)6-barrel fold, which creates a long, trough-like surface cleft ideal for accommodating extended polysaccharide chains. nih.govcazypedia.org

Key crystal structures of GH76 enzymes, particularly from the human gut symbiont Bacteroides thetaiotaomicron and the soil bacterium Bacillus circulans, have been resolved. These structures provide a detailed architectural blueprint of the catalytic machinery. For instance, the structure of BT2949 from B. thetaiotaomicron confirmed the conserved (α/α)6-barrel structure and allowed for the putative assignment of the catalytic active site. nih.gov Similarly, extensive structural work has been done on the Aman6 enzyme from B. circulans. cazypedia.orgrcsb.org The availability of these high-resolution structures is fundamental to understanding their mechanism and specificity. cazy.orgrcsb.org

| Enzyme | Source Organism | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|---|

| α-Mannanase homolog (BT2949) | Bacteroides thetaiotaomicron VPI-5482 | 4V1R | 1.80 | nih.govcazy.org |

| endo-α-1,6-mannanase (BT3792) | Bacteroides thetaiotaomicron VPI-5482 | 4C1S | 2.10 | cazy.org |

| endo-α-1,6-mannanase (Aman6) | Bacillus circulans | 5M77 | 1.46 | rcsb.org |

| endo-α-1,6-mannanase (BtGH76-MD40) | Bacteroides thetaiotaomicron 7330 | 6U4Z | 1.40 | cazy.org |

Molecular Recognition and Binding Motif Analysis in Enzyme-Substrate/Inhibitor Complexes

The molecular recognition of the α-1,6-mannan backbone by GH76 enzymes is defined by a series of subsites within the extended active site cleft. Crystallographic studies of enzyme-ligand complexes have been instrumental in mapping these interactions. A complex of the Bacillus circulans GH76 enzyme with mannopentaose successfully defined the binding subsites from -4 to +1. cazypedia.org These studies show that for catalysis to occur, the mannose residue at the -1 subsite (the non-reducing end of the scissile bond) is distorted into a 1S5 skew-boat conformation. cazypedia.org This conformational strain is a key feature of the catalytic mechanism for retaining mannosidases, which proceed through a classical Koshland double-displacement mechanism. cazypedia.orgwhiterose.ac.uk

The binding affinity and specificity are dictated by a network of hydrogen bonds and hydrophobic interactions between the mannose units and the amino acid residues lining the active site. In the case of an endo-1,6-α-mannanase from Bacillus circulans complexed with a non-hydrolyzable S-linked isofagomine inhibitor, X-ray crystallography revealed an atypical interaction between the inhibitor's nitrogen and the catalytic acid/base residue, explaining its high affinity. rcsb.org Analysis of GDP-mannose hydrolase, another mannose-processing enzyme, highlights the role of a flexible loop (L6) which contains the catalytic base (His-124) and closes over the active site upon substrate binding. nih.gov While from a different family, this "lid" mechanism is a common theme in carbohydrate-binding proteins to shield the reaction from the solvent.

Detailed analysis of the binding subsites in GH76 enzymes reveals specific roles for different residues. For example, a complex of the B. circulans enzyme with α-1,6-mannobiose showed the disaccharide binding across the -3 and -2 subsites, away from the catalytic center, illustrating how longer substrates are accommodated in the binding cleft before positioning for cleavage. cazypedia.org The interactions at these distal subsites are crucial for properly orienting the polysaccharide chain for efficient hydrolysis.

| Enzyme/Family | Ligand | Key Binding Features | Observed Conformation | Reference |

|---|---|---|---|---|

| GH76 (Bacillus circulans) | Mannopentaose | Ligand binds across subsites -4 to +1. | 1S5 skew-boat at -1 subsite. | cazypedia.org |

| GH76 (Bacillus circulans) | α-1,6-Mannobiose | Disaccharide binds at subsites -3/-2. | Not specified | cazypedia.org |

| GH76 (Bacillus circulans) | 1,6-α-Mannosylthioisofagomine (inhibitor) | High-affinity binding involving an atypical interaction of the isofagomine nitrogen with the catalytic acid/base. | Not specified | rcsb.org |

| GDP-mannose hydrolase | GDP-mannose | Binding involves a flexible loop (L6) containing catalytic His-124 which closes over the substrate. | Open loop conformation for substrate complex, closed for product complex. | nih.gov |

Natural Occurrence and Biological Distribution of 6 O α D Mannopyranosyl D Mannose

Isolation from Fungal Sources (e.g., Saccharomyces cerevisiae mannan (B1593421) partial hydrolysates)

The cell wall of many fungi, including the common baker's yeast Saccharomyces cerevisiae, is rich in a complex polysaccharide called mannan. This mannan is a polymer of mannose residues and serves as a key structural component. The disaccharide 6-O-(α-D-Mannopyranosyl)-D-mannose can be isolated from these mannans through partial hydrolysis techniques.

In S. cerevisiae, mannan consists of an α-(1→6)-linked D-mannopyranosyl backbone, which is substituted with side chains. cdnsciencepub.com These side chains are themselves composed of mannose units linked in various ways. Partial acid hydrolysis or enzymatic digestion of the yeast mannan cleaves the polysaccharide into smaller oligosaccharide fragments. Among these fragments, the α-(1→6)-linked disaccharide, 6-O-(α-D-Mannopyranosyl)-D-mannose, is a characteristic product derived from the main backbone structure. nih.gov The process of acetolysis has also been employed to obtain mannooligosaccharides from yeast mannan for structural studies. nih.gov

The filamentous fungus Aspergillus fumigatus also features a galactomannan in its cell wall with a linear mannan core composed of α-(1→6)- and α-(1→2)-linked mannose residues. nih.gov The biosynthesis of this α-core-mannan involves an α-(1→6)-mannosyltransferase, highlighting the importance of this linkage in fungal cell wall architecture. nih.gov

Table 1: Fungal Sources of 6-O-(α-D-Mannopyranosyl)-D-mannose

| Fungal Species | Source Polysaccharide | Isolation Method | Structural Role of Disaccharide |

|---|---|---|---|

| Saccharomyces cerevisiae | Cell Wall Mannan | Partial Acid Hydrolysis, Acetolysis | Component of the α-(1→6)-linked backbone |

Presence as a Component of Bacterial Glycoconjugates (e.g., Mycobacterium tuberculosis phosphatidylinositodimannoside)

The 6-O-(α-D-Mannopyranosyl)-D-mannose linkage is a critical element in the cell wall glycolipids of certain bacteria, most notably in the genus Mycobacterium. In Mycobacterium tuberculosis, the causative agent of tuberculosis, this disaccharide is a component of phosphatidylinositol mannosides (PIMs). nih.govresearchgate.net PIMs are key glycolipids that serve as precursors for more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), all of which are anchored by a phosphatidylinositol unit and are crucial for the viability and virulence of the bacterium. nih.gov

Specifically, the structure known as phosphatidylinositodimannoside (PIM₂) contains a mannose disaccharide. The biosynthesis of these molecules is a complex process involving several mannosyltransferases. The initial mannose is attached to the inositol (B14025) ring of phosphatidylinositol, and subsequent mannosylation steps build up the PIM structures. The α-(1→6) linkage between two mannose units is a common feature in these structures, forming the 6-O-(α-D-Mannopyranosyl)-D-mannose moiety as part of the larger glycolipid. These molecules are integral to the mycobacterial cell wall and play a role in modulating the host immune response. nih.govresearchgate.net

Table 2: 6-O-(α-D-Mannopyranosyl)-D-mannose in Bacterial Glycoconjugates

| Bacterial Species | Glycoconjugate | Function |

|---|

Distribution within Complex N-Linked Glycans

In eukaryotes, N-linked glycans are complex carbohydrate structures attached to asparagine residues of proteins. These glycans play vital roles in protein folding, stability, and cell-cell recognition. All eukaryotic N-glycans share a common pentasaccharide core structure: Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1–4GlcNAc. nih.gov

Within this conserved core, a 6-O-(α-D-Mannopyranosyl)-D-mannose unit is present, although the linkage is to a β-linked mannose (Manα1-6Manβ1-4...). The α-1,6-linked mannose residue is a key branching point. Further processing of this core structure in the endoplasmic reticulum and Golgi apparatus leads to the three main classes of N-glycans: high-mannose, complex, and hybrid. nih.gov

High-mannose glycans feature additional mannose residues attached to the core.

Complex glycans have "antennae" initiated by N-acetylglucosamine (GlcNAc) residues attached to the α-1,3 and α-1,6 mannose arms of the core.

Hybrid glycans contain both unsubstituted mannose residues on one arm and an N-acetylglucosamine-initiated antenna on the other. nih.gov

In all these structures, the initial α-1,6 linkage branching from the core mannose is conserved. This specific mannose residue is the attachment point for one of the main antennae in complex and hybrid glycans. Furthermore, this mannose can be subject to phosphorylation, forming mannose-6-phosphate (B13060355) (M6P), a critical signal for targeting lysosomal hydrolases to lysosomes. researchgate.netnih.gov

Table 3: Role in N-Linked Glycan Structures

| N-Glycan Type | Role of the α-1,6-Mannose Linkage |

|---|---|

| Common Core | Forms the fundamental Manα1-6Manβ1 linkage in the pentasaccharide core. |

| High-Mannose | Serves as a branching point for further mannose extensions. |

| Complex | Acts as the attachment point for an N-acetylglucosamine-initiated antenna. |

| Hybrid | Can be extended by either mannose residues or an N-acetylglucosamine-initiated antenna. |

Biosynthesis and Metabolic Pathways Involving 6 O α D Mannopyranosyl D Mannose

Glycosyltransferase-Mediated Formation of α-1,6 Mannosidic Linkages

The synthesis of the α-1,6 mannosidic bond that characterizes 6-O-(α-D-Mannopyranosyl)-D-mannose is orchestrated by a class of enzymes known as glycosyltransferases. nih.gov These enzymes facilitate the transfer of a mannose residue from an activated donor molecule to a specific acceptor, in this case, another mannose molecule.

Guanosine diphosphate-D-mannose (GDP-D-mannose) is the primary activated sugar nucleotide that serves as the mannosyl donor in the biosynthesis of a wide array of mannose-containing glycans. wikipedia.org This high-energy compound provides the necessary mannose unit for glycosyltransferases to catalyze the formation of the glycosidic bond. The synthesis of GDP-D-mannose itself is a critical upstream process, originating from mannose-6-phosphate (B13060355) which is converted to mannose-1-phosphate and then reacts with GTP. nih.govwikipedia.org The availability of GDP-D-mannose is therefore a crucial regulatory point in the biosynthesis of mannans and other mannosylated structures. nih.gov

Specific glycosyltransferases are responsible for creating the α-1,6 linkage. For instance, in certain bacteria, enzymes like PimB, a mannosyltransferase, are involved in the synthesis of phosphoinositol mannosides (PIMs), which can contain α-1,6-linked mannose residues. nih.gov In fungi such as Aspergillus fumigatus, a putative α-(1→6)-mannosyltransferase, AnpA, has been identified as being responsible for the synthesis of the α-core-mannan structure of fungal-type galactomannan. nih.gov Disruption of this enzyme's gene led to a failure in producing this crucial cell wall component. nih.gov These enzymes exhibit high specificity for both the donor (GDP-D-mannose) and the acceptor mannose molecule, ensuring the correct linkage is formed. nih.gov

Below is a table summarizing key glycosyltransferases involved in the formation of α-1,6 mannosidic linkages.

| Enzyme Family | Specific Enzyme Example | Organism | Function |

| Glycosyltransferase Family 62 | AnpA | Aspergillus fumigatus | Biosynthesis of the α-core-mannan of fungal-type galactomannan. nih.gov |

| Mannosyltransferase | PimB | Mycobacterium species | Synthesis of phosphoinositol mannosides (PIMs). nih.gov |

Integration into Broader Mannose Metabolism Pathways

The synthesis and utilization of 6-O-(α-D-Mannopyranosyl)-D-mannose are integral parts of the larger mannose metabolic network. Mannose enters cells and is phosphorylated to mannose-6-phosphate (M-6-P). techscience.com This intermediate stands at a metabolic crossroads. It can be isomerized to fructose-6-phosphate (B1210287) and enter glycolysis, or it can be converted to mannose-1-phosphate (M-1-P) by phosphomannomutase (PMM) and subsequently to GDP-D-mannose, the precursor for glycosylation reactions. techscience.commolbiolcell.org The disaccharide itself can be a component of larger polysaccharides like mannans or the core structure of N-linked glycans. nih.govnih.gov The balance between the catabolic and anabolic fates of mannose is tightly regulated and crucial for cellular homeostasis. techscience.comnih.gov

The following table outlines the key intermediates and enzymes in the mannose metabolic pathway.

| Intermediate | Enzyme | Description |

| Mannose-6-Phosphate (M-6-P) | Hexokinase | Catalyzes the initial phosphorylation of mannose upon entering the cell. techscience.com |

| Mannose-1-Phosphate (M-1-P) | Phosphomannomutase (PMM) | Converts M-6-P to M-1-P, a key step towards activation. techscience.commolbiolcell.org |

| GDP-D-Mannose | GDP-mannose pyrophosphorylase | Synthesizes the activated mannosyl donor from M-1-P and GTP. wikipedia.org |

| Fructose-6-Phosphate | Phosphomannose Isomerase (PMI) | Provides a link to glycolysis by converting M-6-P to fructose-6-phosphate. techscience.com |

Proposed Biological Formation Mechanisms (e.g., reverse hydrolysis of mannose substrate)

While glycosyltransferase-mediated synthesis is the primary route for the formation of 6-O-(α-D-Mannopyranosyl)-D-mannose, alternative mechanisms have been proposed. One such mechanism is reverse hydrolysis, a thermodynamically controlled process where glycosidases, enzymes that typically break down glycosidic bonds, can catalyze their formation under specific conditions, such as high substrate concentrations. researchgate.net In this scenario, a mannosidase could potentially catalyze the condensation of two mannose molecules to form the disaccharide. researchgate.net This process is the reverse of the typical hydrolytic function of these enzymes. researchgate.net Enzymatic hydrolysis of mannans, complex polysaccharides composed of mannose units, by enzymes like β-mannanase, can also yield manno-oligosaccharides, including mannobiose, as intermediate or final products. nih.govmdpi.comresearchgate.net

Advanced Chemical and Enzymatic Synthesis of 6 O α D Mannopyranosyl D Mannose and Analogues

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches offer a powerful and efficient route for the synthesis of complex carbohydrates like 6-O-(α-D-Mannopyranosyl)-D-mannose. These methods strategically combine the precision of enzymatic reactions with the versatility of chemical synthesis to overcome challenges associated with purely chemical or enzymatic methods. mdpi.com

A notable chemoenzymatic strategy involves the use of enzymes for regioselective deprotection of acetylated mannose derivatives, creating key building blocks for subsequent chemical glycosylation. mdpi.comresearchgate.net For instance, immobilized lipases, such as Candida rugosa lipase (B570770) (CRL), can selectively remove the acetyl group at the C6 position of a peracetylated mannose monosaccharide. mdpi.comresearchgate.net This generates a suitable acceptor with a single free hydroxyl group at the desired position for the subsequent glycosylation step.

This enzymatic deprotection is highly specific, avoiding the need for complex and often low-yielding multi-step protection and deprotection sequences common in traditional chemical synthesis. mdpi.com The resulting monohydroxylated acceptor can then be coupled with a glycosyl donor, such as a trichloroacetimidate-activated mannose derivative, using chemical methods to form the desired α-(1→6) linkage. mdpi.com This combined approach has been successfully used to generate a library of mannose-based disaccharides with good yields, utilizing only the acetyl group for protection. mdpi.com

Furthermore, chemoenzymatic synthesis has been employed to create C6-modified analogues of GDP-d-mannose to probe the function of enzymes like GDP-d-mannose dehydrogenase. acs.org This involves the chemical synthesis of a C6-aldehyde functionalized thioglycoside donor, followed by enzymatic steps to generate the final modified sugar nucleotide. acs.org

Chemical Synthesis Methodologies

The chemical synthesis of 6-O-(α-D-Mannopyranosyl)-D-mannose and its analogues relies on precise control of stereochemistry and regioselectivity. This is achieved through a combination of regioselective glycosylation reactions and sophisticated protecting group strategies.

Regioselective Glycosylation Reactions (e.g., Koenigs-Knorr, N-iodosuccinimide/silver triflate, trichloroacetimidate (B1259523) methods)

Several glycosylation methods are instrumental in forming the α-(1→6) linkage of the target disaccharide.

The Koenigs-Knorr reaction is a classic method for glycosidic bond formation. libretexts.orgslideshare.net A modified version of this reaction, using a mercury(II) bromide-mercury(II) cyanide promoter, has been employed in the synthesis of a related trisaccharide, 3,6-di-O-(α-D-mannopyranosyl)-D-mannose. scispace.com This method has been shown to produce high yields of α-D-mannosides. scispace.com The reaction involves condensing a suitably protected glycosyl halide donor with an acceptor alcohol. libretexts.orgscispace.com

The N-iodosuccinimide (NIS)/silver triflate (TfOH or TMSOTf) promoted glycosylation is another effective method. rsc.orgnih.govresearchgate.net This promoter system is used to activate thioglycoside donors for coupling with acceptor alcohols. rsc.orgnih.gov For instance, the synthesis of an αMan–(1 → 2)–αMan–(1 → 6)-linked trisaccharide utilized an NIS/silver triflate promoted glycosylation as the key step. rsc.org This approach is valued for its efficiency under mild reaction conditions. researchgate.net

The trichloroacetimidate method is a widely used and highly efficient method for forming glycosidic bonds with high stereoselectivity. numberanalytics.comnumberanalytics.com This method involves the reaction of a glycosyl trichloroacetimidate donor with an acceptor in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). numberanalytics.comresearchgate.net It has been successfully applied to the synthesis of mannose-based disaccharides. mdpi.com For example, 2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl trichloroacetimidate can be used as a donor to glycosylate a mannose acceptor with a free hydroxyl at the C6 position, leading to the formation of the α-(1→6) linkage. mdpi.com The stereoselectivity of this reaction can be influenced by temperature and reaction time. mdpi.comnih.gov

| Glycosylation Method | Donor Type | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Glycosyl halide | Mercury(II) bromide-mercury(II) cyanide | Classic method, can give high yields of α-D-mannosides. slideshare.netscispace.com |

| NIS/Silver Triflate | Thioglycoside | N-iodosuccinimide/Silver triflate | Activates thioglycosides effectively. rsc.orgnih.gov |

| Trichloroacetimidate | Glycosyl trichloroacetimidate | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Highly efficient, high stereoselectivity, widely used. mdpi.comnumberanalytics.comnumberanalytics.com |

Application of Selective Protecting Group Chemistry (e.g., isopropylidenation)

Protecting group chemistry is fundamental to carbohydrate synthesis, enabling the differentiation of multiple hydroxyl groups of similar reactivity. nih.govacs.org

Isopropylidenation , the formation of an isopropylidene acetal, is a common strategy for the temporary protection of cis-vicinal diols. mdpi.com In mannose chemistry, direct and regioselective 2,3-O-isopropylidenation of α-D-mannopyranosides can be achieved with high efficiency. mdpi.comresearchgate.net This is accomplished by treating the mannopyranoside with 2-methoxypropene (B42093) and a catalytic amount of acid, such as TsOH·H₂O, at elevated temperatures. mdpi.comnih.gov This method directly yields 2,3-O-isopropylidene-α-D-mannopyranosides in high yields (80-90%), which are valuable building blocks for synthesizing more complex mannose-containing oligosaccharides. mdpi.comnih.gov

The isopropylidene group can be selectively removed under acidic conditions, allowing for further functionalization at the 2 and 3 positions. The stability of other protecting groups, such as benzyl (B1604629) ethers, under these conditions allows for orthogonal protection strategies, which are crucial for the synthesis of complex oligosaccharides. acs.org The strategic use of protecting groups like isopropylidene acetals, in combination with other groups like benzyl ethers and esters, allows for the precise and regioselective synthesis of target molecules like 6-O-(α-D-Mannopyranosyl)-D-mannose. nih.govmdpi.com

Enzymatic Synthesis Approaches (e.g., using glycosyltransferases)

Enzymatic synthesis provides a highly specific and stereoselective alternative to chemical methods for constructing glycosidic linkages. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a sugar nucleotide, to an acceptor molecule. nih.gov

The synthesis of mannose-containing oligosaccharides can be achieved using mannosyltransferases. For example, a cell-free particulate enzyme preparation from Mycobacterium smegmatis has been shown to catalyze the transfer of mannose from GDP-D-mannose to an acceptor, methyl-α-D-mannopyranoside. nih.gov This specific transmannosylase activity resulted in the formation of 2-O-α-D-mannopyranosyl-methyl-α-D-mannopyranoside. nih.gov While this example illustrates a (1→2) linkage, similar principles apply to the synthesis of (1→6) linkages using appropriate mannosyltransferases.

Biological and Molecular Recognition Roles of 6 O α D Mannopyranosyl D Mannose

Contributions to Glycoprotein (B1211001) Processing and Quality Control in the Endoplasmic Reticulum

In the endoplasmic reticulum (ER) of eukaryotic cells, protein N-glycosylation is a critical modification where a standard oligosaccharide, Glc3Man9GlcNAc2, is attached to newly synthesized proteins. nih.gov The subsequent processing of this oligosaccharide is a key aspect of glycoprotein quality control, ensuring that only correctly folded proteins are transported out of the ER.

The enzyme ER mannosidase I plays a crucial role in this process by trimming mannose residues from the Man9GlcNAc2 oligosaccharide. nih.gov This trimming process is not random; it is a regulated step that helps to mark misfolded glycoproteins for degradation through the ER-associated protein degradation (ERAD) pathway. nih.govnih.gov Specifically, the removal of α1,2-linked mannose residues to generate smaller oligosaccharides like Man5-6GlcNAc2 is a critical signal. nih.gov This action prevents the glycoprotein from re-entering the calnexin/calreticulin folding cycle and directs it towards degradation. nih.gov The disaccharide 6-O-(α-D-mannopyranosyl)-D-mannose represents a core structural element within the larger high-mannose oligosaccharides that are subject to this intricate processing and quality control machinery.

Participation in Cellular Recognition and Signaling Events

Carbohydrate structures on the cell surface and on secreted glycoproteins are pivotal for mediating cell-cell and cell-matrix interactions, which are fundamental to a wide range of physiological and pathological processes. The mannose residues, and specifically the 6-O-(α-D-mannopyranosyl)-D-mannose linkage, are recognized by a class of proteins called lectins. These interactions can trigger various cellular signaling pathways. smolecule.com

One of the most well-understood examples of mannose-mediated recognition is the mannose 6-phosphate (M6P) pathway for trafficking lysosomal enzymes. nih.gov While the primary recognition signal is the phosphate (B84403) group at the 6-position of mannose, the underlying oligosaccharide structure, which includes mannose linkages, is essential for the initial enzymatic steps that create the M6P marker. nih.gov The GlcNAc-phosphotransferase, the first enzyme in this pathway, recognizes specific high-mannose type N-glycans on lysosomal enzymes to initiate the phosphorylation process. nih.gov

Furthermore, mannose-containing oligosaccharides are recognized by various cell surface receptors, such as the mannose receptor (CD206), which is involved in both innate and adaptive immunity. This receptor binds to mannose-terminated glycans on pathogens, leading to their phagocytosis and subsequent antigen presentation.

Structural Component of Complex Oligosaccharides and Polysaccharides

The 6-O-(α-D-mannopyranosyl)-D-mannose linkage is a fundamental building block in a diverse array of complex carbohydrates found throughout nature. In vertebrates, it is a component of high-mannose N-glycans, which are precursors to all complex and hybrid N-glycans on glycoproteins. nih.gov These structures are crucial for protein folding, stability, and function.

In fungi and yeasts, such as Saccharomyces cerevisiae and the pathogenic fungus Aspergillus fumigatus, the cell wall is rich in mannans, which are polysaccharides composed of mannose residues. nih.govnih.gov These mannans often feature a backbone of α-(1→6)-linked mannose units, with branches containing other linkages like α-(1→2) and α-(1→3). nih.govnih.gov These complex mannan (B1593421) structures are vital for maintaining cell wall integrity and play a role in the interaction of the fungus with its environment.

In the plant kingdom, mannans and glucomannans are important components of hemicellulose in the cell walls of various plants, including those of ivory-nut (Phytelephas macrocarpa), Picea glauca, and Pinus strobus. biosynth.com These polysaccharides contribute to the structural framework of the plant cell wall.

Functional Significance in Microbial and Plant Glycobiology

In the realm of microbiology, the mannan polysaccharides of fungal cell walls, which contain the 6-O-(α-D-mannopyranosyl)-D-mannose structure, are of particular importance. They are not only crucial for the structural integrity of the fungus but also serve as pathogen-associated molecular patterns (PAMPs) that are recognized by the host immune system. nih.gov Furthermore, these mannans can possess antigenic properties, eliciting an immune response in an infected host.

In bacteria, while less common as a primary cell wall component compared to peptidoglycan, mannose-containing oligosaccharides are found in various surface structures, such as the O-antigens of lipopolysaccharides (LPS). For example, the O8-antigen of Escherichia coli is a repeating unit of α-(1→2)-linked mannose oligosaccharides. nih.gov These structures are highly antigenic and are key targets for the host immune system. Some bacteria also produce exopolysaccharides containing mannose, which can be involved in biofilm formation and protection against environmental stresses. nih.gov

In plants, beyond their structural role in the cell wall, mannose-containing oligosaccharides can be involved in defense mechanisms. Oligosaccharide fragments released from the cell wall during pathogen attack can act as signaling molecules, activating plant defense responses.

Utility as a Model Oligosaccharide in Glycobiology Research

The well-defined chemical structure of 6-O-(α-D-mannopyranosyl)-D-mannose makes it an invaluable tool for research in glycobiology. medchemexpress.cn It can be used as a standard for chromatographic and spectroscopic analysis of more complex carbohydrates. Its synthesis, along with that of other mannose-containing oligosaccharides, allows for detailed studies of the substrate specificity of glycosyltransferases and glycosidases, the enzymes responsible for the synthesis and degradation of complex carbohydrates. nih.gov

Furthermore, this disaccharide and its derivatives can be used in binding assays to characterize the carbohydrate-binding specificity of lectins and antibodies. nih.gov This is crucial for understanding the molecular basis of the biological recognition events discussed in the previous sections.

Preparation of Neoglycoconjugates for Ligand-Receptor Interaction Studies

To study the interactions of carbohydrates with their binding partners, it is often advantageous to attach the carbohydrate to a carrier molecule, such as a protein or a lipid, creating a "neoglycoconjugate". nih.gov The 6-O-(α-D-mannopyranosyl)-D-mannose, and more complex oligosaccharides containing this motif, can be chemically modified to introduce a linker arm, which is then used to couple the carbohydrate to the carrier. nih.govresearchgate.net

Advanced Research Directions and Emerging Methodologies for 6 O α D Mannopyranosyl D Mannose Studies

Development of High-Throughput Screening Assays for Enzyme Activity

The study of enzymes that synthesize and degrade 6-O-(α-D-Mannopyranosyl)-D-mannose, such as α-mannosidases and mannosyltransferases, is crucial for understanding its biological functions. High-throughput screening (HTS) assays have emerged as a powerful tool for rapidly assessing the activity of these enzymes and for identifying potential inhibitors or modulators. assaygenie.com

These assays are often designed to be performed in microplate formats (96-well or 384-well plates), allowing for the simultaneous testing of a large number of samples. assaygenie.com A common approach involves the use of a synthetic substrate that, when cleaved by the enzyme, produces a detectable signal, such as a colorimetric or fluorescent product. For instance, a widely used colorimetric assay for α-mannosidase activity is based on the cleavage of 4-nitrophenol (B140041) from a synthetic substrate. The resulting nitrophenol produces an intense color upon the addition of a stop reagent, and the absorbance can be measured to quantify enzyme activity. sigmaaldrich.comassaygenie.comabcam.com

Key Features of High-Throughput Screening Assays:

| Feature | Description |

| Speed and Efficiency | Allows for the rapid screening of large compound libraries. assaygenie.com |

| Miniaturization | Reduces reagent consumption and allows for the use of small sample volumes. |

| Automation | Can be readily automated using liquid handling systems for processing thousands of samples per day. assaygenie.comabcam.com |

| Sensitivity | Modern assays offer high sensitivity, with linear detection ranges suitable for various biological samples. assaygenie.comabcam.com |

A variety of biological samples can be analyzed using these HTS assays, including plasma, serum, tissue homogenates, and cell culture media. sigmaaldrich.comassaygenie.com The development of such assays is critical for drug discovery efforts aimed at targeting enzymes involved in glycan metabolism.

Application of Advanced Chemometric Methodologies in Glycan Analysis

The complexity of the glycome necessitates sophisticated analytical techniques and data interpretation methods. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a vital role in modern glycan analysis. When coupled with analytical techniques like mass spectrometry (MS) and chromatography, chemometrics provides powerful tools for identifying and quantifying glycans like 6-O-(α-D-Mannopyranosyl)-D-mannose from complex biological mixtures.

Mass spectrometry-based approaches, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS), are central to glycomic studies. nih.gov These methods are highly sensitive and can differentiate glycan species based on their unique masses. nih.gov To enhance the analysis, glycans are often derivatized or "tagged" at their reducing end with fluorescent labels like 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA). This labeling improves ionization efficiency and facilitates chromatographic separation. thermofisher.comthermofisher.com

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are commonly used to separate labeled glycans before MS analysis. nih.govyoutube.com Hydrophilic interaction liquid chromatography (HILIC) is a particularly popular column chemistry for glycan separation. thermofisher.com

The large and complex datasets generated by these methods require advanced chemometric and computational tools for analysis. These tools can help to:

Identify individual glycan structures.

Quantify the relative abundance of different glycoforms.

Profile glycosylation patterns in different biological states. thermofisher.com

Identify potential glycan biomarkers.

Design and Synthesis of Specific Glycomimetic Inhibitors for α-Mannosidases

Given the central role of α-mannosidases in glycoprotein (B1211001) processing and degradation, the development of specific inhibitors is of great therapeutic interest. uga.edu Glycomimetics, molecules that mimic the structure and function of carbohydrates, are a promising class of enzyme inhibitors. nih.gov They are designed to have improved properties over their natural carbohydrate counterparts, such as enhanced metabolic stability, bioavailability, and potentially higher affinity and selectivity for their target enzymes. nih.gov

The design of potent glycosidase inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction, which is thought to have an oxocarbenium ion-like character. uga.edu A well-known example is the natural product swainsonine (B1682842), an indolizidine alkaloid that is a powerful inhibitor of α-mannosidases. uga.edunih.gov

Researchers are actively designing and synthesizing novel glycomimetic inhibitors with improved selectivity for specific α-mannosidase subtypes, such as Golgi α-mannosidase II. uga.edunih.gov This is important because non-selective inhibition of different mannosidases can lead to undesirable side effects. uga.edu Strategies for developing these inhibitors include:

Modification of existing scaffolds: Altering the structure of known inhibitors like swainsonine or 1,4-dideoxy-1,4-imino-D-mannitol (DIM) to improve their inhibitory profile. nih.gov

De novo design: Creating entirely new molecular structures based on the active site architecture of the target enzyme. uga.edu

Multivalent approaches: Synthesizing molecules that present multiple copies of an inhibitory motif, which can lead to a significant increase in binding affinity. researchgate.net

The synthesis of these complex molecules often requires sophisticated, multi-step organic chemistry. nih.gov The resulting compounds are then evaluated for their inhibitory activity against a panel of α-mannosidases to determine their potency and selectivity. nih.gov

Exploration of Undiscovered Biosynthetic Pathways and Enzyme Activities

While the major pathways for the biosynthesis of many common glycans are well-established, there is still much to learn about the full diversity of glycan structures and the enzymes that produce them. The exploration of undiscovered biosynthetic pathways and novel enzyme activities related to 6-O-(α-D-Mannopyranosyl)-D-mannose is an active area of research.

This exploration can involve a combination of approaches:

Genomic and transcriptomic analysis: Identifying genes that are predicted to encode glycosyltransferases or glycoside hydrolases.

Enzymatic assays: Screening cell or tissue extracts for novel enzyme activities using specific substrates. A spectrophotometric assay that quantifies the release of reducing mannose can be used to evaluate potential substrates for mannosidases. nih.gov

Structural analysis of novel glycans: Characterizing the structure of newly discovered glycans using techniques like NMR and mass spectrometry.

For example, a novel α-D-mannosidase was identified in rat brain microsomes that exhibited different substrate specificity compared to previously characterized mannosidases. researchgate.net Such discoveries expand our understanding of the complexity of glycan metabolism and can reveal new potential targets for therapeutic intervention.

Computational Modeling and Simulation of Carbohydrate-Protein Interactions

Computational methods are increasingly being used to study the interactions between carbohydrates and proteins at the atomic level. nih.govnih.gov These approaches provide valuable insights into the structural basis of carbohydrate recognition and can guide the design of new glycomimetic inhibitors. nih.gov

A variety of computational techniques are employed in these studies:

Molecular Docking: This method predicts the preferred binding orientation of a ligand (such as 6-O-(α-D-Mannopyranosyl)-D-mannose) to a protein receptor. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the carbohydrate-protein complex, allowing researchers to study the conformational changes and energetic contributions that govern binding. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the enzyme active site) with the efficiency of molecular mechanics for the rest of the protein and solvent. aip.orgaip.org

These computational approaches can be used to:

Predict the binding affinity of a carbohydrate for a protein. nih.gov

Identify the key amino acid residues involved in carbohydrate recognition.

Understand the conformational flexibility of both the carbohydrate and the protein upon binding. aip.org

Aid in the rational design of glycomimetics with enhanced binding properties.

Recent advances in deep learning are also being applied to predict carbohydrate-binding sites on proteins with increasing accuracy. frontiersin.org The integration of these computational tools with experimental data is a powerful strategy for advancing our understanding of the biological roles of 6-O-(α-D-Mannopyranosyl)-D-mannose and other complex carbohydrates.

Q & A

Q. What strategies are used to study glycosylation mechanisms involving 6-O-(α-D-Mannopyranosyl)-D-mannose in glycoprotein biosynthesis?

- Methodological Answer :

- Radiolabeling : Incubate cells with C-mannose and track incorporation into glycoproteins via autoradiography.

- Lectin arrays : Use α-mannose-specific lectins (e.g., ConA) to probe glycan structures on cell surfaces.

- CRISPR knockouts : Disrupt mannosyltransferases (e.g., ALG12) to assess linkage-specific roles in N-glycan assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.